
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a derivative that falls within the class of 1,3,4-thiadiazole compounds. These derivatives are known for their potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 2-methoxyphenyl group and the imidazolylthio moiety suggests that the compound could exhibit significant biological activity, as seen in similar structures studied in the literature .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of 2-methoxy-5-methyl aniline with ammonia and carbon disulfide, followed by the addition of sodium chloroacetate and hydrazine hydrate, leading to the formation of thiosemicarbazide intermediates. These intermediates can then undergo cyclization with various aromatic carboxylic acids to yield the desired thiadiazole derivatives . These methods highlight the versatility of the synthetic routes that can be employed to create a wide array of thiadiazole-based compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various aryl or alkyl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These analytical methods ensure the correct identification of the synthesized compounds and the integrity of the thiadiazole ring.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring and the substituents attached to it. The compounds can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions at the sulfur atom. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial, anti-inflammatory, and antioxidant activities of these compounds are often evaluated in vitro using various assays, which can provide insight into their potential therapeutic uses. For instance, compounds with good DPPH radical scavenging efficacy indicate strong antioxidant properties, while those that inhibit lipid peroxidation or erythrocyte hemolysis suggest anti-inflammatory potential .
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
This compound, due to its complex structure, finds its relevance in various fields of scientific research, primarily focusing on its synthesis and potential therapeutic applications.
Synthesis and Anticonvulsant Activity : The compound is structurally related to imidazol-1-yl derivatives, which have been synthesized and tested for anticonvulsant activities. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives show significant anticonvulsant effects, highlighting the therapeutic potential of imidazole derivatives in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Radiochemical Synthesis for PET Tracers : Imidazopyridine- and purine-thioacetamide derivatives, related to the compound , have been synthesized and labeled with carbon-11 for potential use as PET tracers. These compounds could be used in imaging studies to explore enzymatic activity in diseases, demonstrating the compound's relevance in diagnostic research (Gao, Wang, & Zheng, 2016).
Cytotoxic Activity Against Cancer Cell Lines : Imidazo[2,1-b]thiazole derivatives, which share a structural resemblance to the compound , have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. This suggests a potential application in cancer therapy, where structural analogs of the compound could be explored for their antitumor properties (Ding et al., 2012).
Antagonistic Activity on Adenosine Receptors : Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, including acetamide derivatives similar to the compound , have shown significant binding affinity and selectivity, suggesting potential therapeutic applications in cardiovascular or inflammatory diseases (Jung et al., 2004).
Antimicrobial and Anti-inflammatory Activities : Acetamido pyrrolyl azoles, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights the compound's potential application in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).
Propriétés
IUPAC Name |
2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWPOGMUWXTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


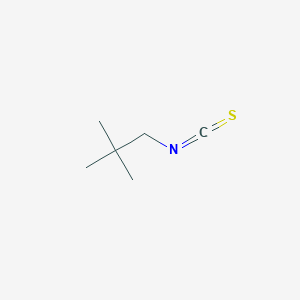
![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)
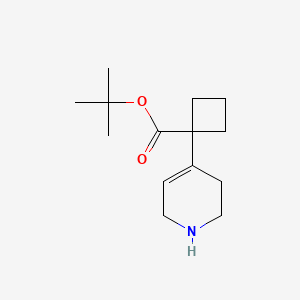
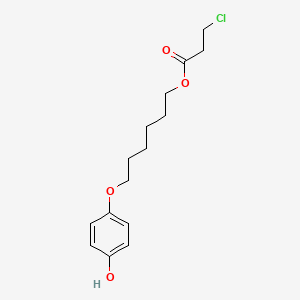
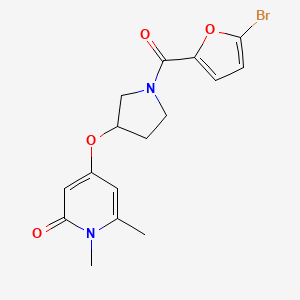
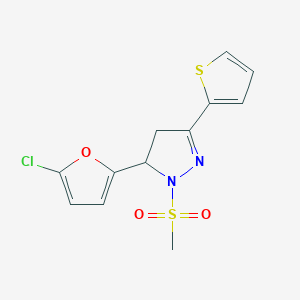
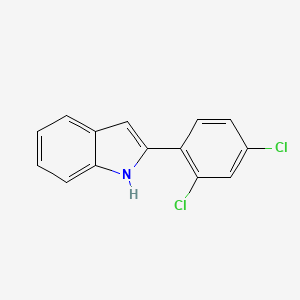
![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
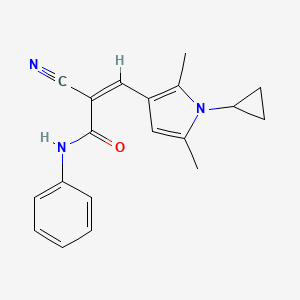
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)
